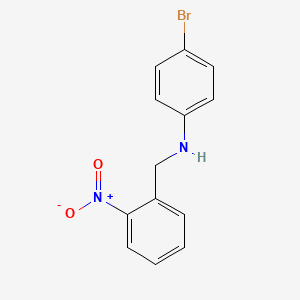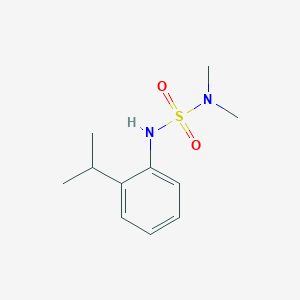
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide, also known as FN1, is a compound that has gained attention in scientific research due to its potential therapeutic properties. FN1 belongs to the class of nitroaromatic compounds and has been studied for its ability to inhibit the growth of cancer cells and bacteria. In
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide involves the inhibition of enzymes involved in DNA synthesis and repair. Specifically, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide prevents cancer cells and bacteria from dividing and proliferating.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to have both biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit cell growth and division. N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of using N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide is its potential toxicity. N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to have cytotoxic effects on normal cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide. One direction is to study its potential use in combination with other therapeutic agents in cancer treatment. Another direction is to investigate its potential use in the treatment of bacterial infections. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide for therapeutic use. Finally, more studies are needed to investigate the potential side effects and toxicity of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 2-fluoroaniline and 3-methylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide.
Scientific Research Applications
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been studied for its potential use as a therapeutic agent in cancer treatment and bacterial infections. In cancer research, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial research, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-5-4-6-10(13(9)17(19)20)14(18)16-12-8-3-2-7-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTMNZPMNRLXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)





![N-(4-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5846116.png)





![isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)
![N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)